molecular formula C10H14N2O3S B11998046 N-(Propylcarbamoyl)benzenesulfonamide CAS No. 4932-53-0

N-(Propylcarbamoyl)benzenesulfonamide

Cat. No.: B11998046
CAS No.: 4932-53-0
M. Wt: 242.30 g/mol
InChI Key: XDUXYYDDHASTLI-UHFFFAOYSA-N
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Description

N-(Propylcarbamoyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as water-assisted synthesis, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(Propylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, base catalysts, organic solvents.

Major Products Formed:

Scientific Research Applications

N-(Propylcarbamoyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Propylcarbamoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of pH regulation in tumor cells, leading to cell death .

Comparison with Similar Compounds

Uniqueness: N-(Propylcarbamoyl)benzenesulfonamide is unique due to its specific inhibitory effects on carbonic anhydrase IX, making it a valuable compound in cancer research. Its structural features allow for modifications that can enhance its biological activity and selectivity .

Properties

CAS No.

4932-53-0

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-propylurea

InChI

InChI=1S/C10H14N2O3S/c1-2-8-11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)

InChI Key

XDUXYYDDHASTLI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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